molecular formula C9H10NNaO5S B13582847 sodium 5-(2-ethoxy-2-oxoacetyl)-1-methyl-1H-pyrrole-3-sulfinate

sodium 5-(2-ethoxy-2-oxoacetyl)-1-methyl-1H-pyrrole-3-sulfinate

Cat. No.: B13582847
M. Wt: 267.24 g/mol
InChI Key: KJTGGIVSXIOIFE-UHFFFAOYSA-M
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Description

Sodium 5-(2-ethoxy-2-oxoacetyl)-1-methyl-1H-pyrrole-3-sulfinate is a complex organic compound with a unique structure that includes a pyrrole ring, an ethoxy group, and a sulfinate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-(2-ethoxy-2-oxoacetyl)-1-methyl-1H-pyrrole-3-sulfinate typically involves the reaction of 2-ethoxy-2-oxoacetic acid with a suitable pyrrole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-(2-ethoxy-2-oxoacetyl)-1-methyl-1H-pyrrole-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonates, while substitution reactions can produce various derivatives with modified functional groups .

Scientific Research Applications

Sodium 5-(2-ethoxy-2-oxoacetyl)-1-methyl-1H-pyrrole-3-sulfinate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium 5-(2-ethoxy-2-oxoacetyl)-1-methyl-1H-pyrrole-3-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 5-(2-ethoxy-2-oxoacetyl)-1-methyl-1H-pyrrole-3-sulfinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H10NNaO5S

Molecular Weight

267.24 g/mol

IUPAC Name

sodium;5-(2-ethoxy-2-oxoacetyl)-1-methylpyrrole-3-sulfinate

InChI

InChI=1S/C9H11NO5S.Na/c1-3-15-9(12)8(11)7-4-6(16(13)14)5-10(7)2;/h4-5H,3H2,1-2H3,(H,13,14);/q;+1/p-1

InChI Key

KJTGGIVSXIOIFE-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=CN1C)S(=O)[O-].[Na+]

Origin of Product

United States

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